Buspirone

Catalog No.
S522298
CAS No.
36505-84-7
M.F
C21H31N5O2
M. Wt
385.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buspirone

CAS Number

36505-84-7

Product Name

Buspirone

IUPAC Name

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione

Molecular Formula

C21H31N5O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2

InChI Key

QWCRAEMEVRGPNT-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4

Solubility

Soluble in DMSO

Synonyms

Anxut, Apo Buspirone, Apo-Buspirone, Bespar, Busp, Buspar, Buspirone, Buspirone Hydrochloride, Gen Buspirone, Gen-Buspirone, Hydrochloride, Buspirone, Lin Buspirone, Lin-Buspirone, MJ 9022 1, MJ-9022-1, MJ90221, N-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-1-cyclopentanediacetamide, Neurosine, Novo Buspirone, Novo-Buspirone, Nu Buspirone, Nu-Buspirone, PMS Buspirone, PMS-Buspirone, ratio Buspirone, ratio-Buspirone

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4

Description

The exact mass of the compound Buspirone is 385.2478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanisms of Action in Anxiety

Although Buspirone is effective in treating anxiety, the exact mechanisms by which it works are not fully understood. Researchers believe it interacts with several neurotransmitters in the brain, including serotonin. Studies are ongoing to determine how Buspirone influences these pathways to produce its anti-anxiety effects [National Institutes of Health (.gov)].

Potential Uses Beyond Anxiety

Researchers are exploring the possibility of using Buspirone to treat other conditions, such as:

  • Depression: Some studies suggest Buspirone may be helpful as an add-on treatment for depression, particularly when combined with other medications .
  • Schizophrenia: Limited research indicates Buspirone might improve some symptoms of schizophrenia when used in conjunction with antipsychotic medications [ncbi.nlm.nih.gov].
  • Sleep Disorders: Early investigations suggest Buspirone may improve sleep quality in some individuals [ncbi.nlm.nih.gov].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.6

Exact Mass

385.2478

LogP

2.63
2.63 (LogP)
2.3

Appearance

Solid powder

Melting Point

201.5-202.5
201.5-202.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TK65WKS8HL

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the management of anxiety disorders or the short-term relief of the symptoms of anxiety.[L4478]

Livertox Summary

Buspirone is a psychoactive drug used for management of general anxiety disorders and alleviation of the symptoms of anxiety. Despite wide scale use, it is an infrequent cause of serum enzyme elevations and has not been linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Sedatives and Hypnotics

Pharmacology

The clinical effect of buspirone in alleviating the symptoms of generalized anxiety disorders typically takes 2 to 4 weeks to achieve.[L7375] The delayed onset of action of buspirone suggests that the therapeutic effectiveness in generalized anxiety may involved more than its molecular mechanism of action at the 5-HT1A receptors,[T28] or buspirone may induce adaptations of 5-HT1A receptors.[L7375] Buspirone was not shown to alter the psychomotor or cognitive function in healthy volunteers, and the risk of developing sedation is relatively low compared to other anxiolytics, such as benzodiazepines.[A180985] Unlike benzodiazepines and barbiturates used in anxiety disorders, buspirone is not associated with a risk for developing physical dependence or withdrawal, or any significant interaction with central nervous system depressants such as ethanol. This is due to the lack of effects on GABA receptors.[A180985,L7375] Buspirone also does not exhibit any anticonvulsant or muscle-relaxing properties,[A182309] but may interfere with arousal reactions due to its inhibitory action on the aactivity of noradrenergic locus coerulus neurons.[T28] Despite its clinical effectiveness in generalized anxiety, buspirone demonstrated limited clinical effectiveness on panic disorders, severe anxiety, phobias, and obsessive compulsive disorders.[A181751,T28] The clinical effectiveness of the long-term use of buspirone, for more than 3 to 4 weeks, has not demonstrated in controlled trials but there were no observable significant adverse events in patients receiving buspirone for a year in a study of long-term use.[L4478]
Buspirone is an anxiolytic agent chemically and pharmacologically unrelated to benzodiazepines, barbiturates, or other sedative/hypnotic drugs. Although its exact mechanism of action is unknown, buspirone may exert its anti-anxiety effects via serotonin (5-HT1A) and dopamine receptors (D2) and may indirectly affect other neurotransmitter systems. Unlike typical benzodiazepine anxiolytics, this agent does not exert anticonvulsant or muscle relaxant effects and lacks prominent sedative effects.

MeSH Pharmacological Classification

Anti-Anxiety Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05B - Anxiolytics
N05BE - Azaspirodecanedione derivatives
N05BE01 - Buspirone

Mechanism of Action

The therapeutic action of buspirone in generalized anxiety disorders is thought to be mainly derived from its interaction with two major 5-HT1A receptor subtypes that are involved in the brain's anxiety and fear circuitry to enhance the serotonergic activity in these brain areas.[L7375] Buspirone acts as a full agonist at presynaptic 5-HT1A receptors, or 5-HT1A autoreceptors, expressed at dorsal raphe while acting as a partial agonist at the postsynaptic 5-HT1A receptors expressed on hippocampus and cortex.[A182315,A182420] 5-HT1A receptors function as inhibitory autoreceptors by being expressed on the soma or dendrites of serotonergic neurons or mediate postsynaptic actions of 5-HT by being highly expressed on the corticolimbic circuits.[T28] They are inhibitory G-protein coupled receptors that couple to Gi/Go proteins. When activated, presynaptic 5-HT1A autoreceptors causes neuron hyperpolarization and reduces the firing rate of the serotonergic neuron, thereby decreasing extracellular 5-HT levels in the neuron's projection areas. Activated postsynaptic 5-HT1A receptors promote hyperpolarization to released 5-HT on pyramidal neurons.[A182420] The anxiolytic action of buspirone is mainly thought to arise from the interaction at presynaptic 5-HT1A autoreceptors. Acting as a potent agonist in these receptors, buspirone initially causes activation of these autoreceptors and inhibition of 5-HT release. It is proposed that buspirone induces desensitization of somatodendritic autoreceptors over time, which may explain the delayed onset of action of the drug. Desensitization of the autoreceptors ultimately results in heightened excitation of serotonergic neurons and enhanced 5-HT release.[T28] Buspirone also displays a weak affinity for serotonin 5HT2 receptors and acts as a weak antagonist on dopamine D2 autoreceptors,[L7375] although there is not much evidence that the action at these receptors contribute to the anxiolytic effect of buspirone.[A182312] It acts as an antagonist at presynaptic dopamine D3 and D4 receptors and may bind to alpha-1 adrenergic receptors as a partial agonist.[A181751]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

36505-84-7

Wikipedia

Buspirone

Biological Half Life

In a single-dose pharmacokinetic study of 14C-labeled buspirone, the average elimination half-life of unchanged buspirone following administration of single doses ranging from 10 to 40 mg was about 2 to 3 hours.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

Does buspirone ameliorate the susceptibility to central sleep apnea?

Scott Maresh, Joel Prowting, Sarah Vaughan, Hossein Yarandi, M Safwan Badr, Abdulghani Sankari
PMID: 33724902   DOI: 10.1152/japplphysiol.01077.2020

Abstract




The Buspirone-dependent Abdominal Pain Transmission Within the Nucleus Tractus Solitarius in the Rat

Sergey S Panteleev, Ivan B Sivachenko, Olga A Lyubashina
PMID: 33248152   DOI: 10.1016/j.neuroscience.2020.11.032

Abstract

Buspirone, a partial agonist of the 5-HT
R, due to potential antinociceptive properties can be useful for abdominal pain treatment in IBS patients. Pain-related effects of buspirone can be mediated by the 5-HT
Rs, located within the nucleus tractus solitarius. The 5-HT
R involvement in pain transmission within the NTS is unclear. The objective of our study was to evaluate the involvement of the 5-HT
R in abdominal pain transmission within the NTS. Using a model of abdominal pain on urethane-anesthetized rats, two types of NTS pain-related neurons responding to the noxious colorectal distension (CRD) with excitatory and inhibitory sustained patterns of evoked activity were revealed. Buspirone (1.0-4.0 mg kg
, iv) has complex time- and dose-depended action on the CRD-induced NTS neuron responses. Buspirone inhibits the responses of the excitatory neurons and inverts the responses of the inhibitory pain-related neurons but at a dose of 4.0 buspirone, the effect on NTS pain-related neurons attenuates. The inhibitory effect of buspirone on the CRD-evoked responses of the excitatory NTS neurons is completely blocked by an intra-cerebroventricular administration of buspirone agonist WAY100,635. The inhibitory responses do not change by this agonist. The inhibitory action of buspirone is mediated by supraspinal 5-HT
receptors however, its excitatory effect on inhibitory neurons does not dependents on these receptors. We proposed that the NTS pain-related neurons could be involved in anti- or pronociceptive effects of buspirone on abdominal pain.


Effects of Stress Exposure during Adolescent Period on Inflammatory Pain Response, Psychoemotional Behavior, and Action of Antidepressants in Prenatally Stressed Adult Male Rats

I P Butkevich, V A Mikhailenko
PMID: 32748140   DOI: 10.1007/s10517-020-04875-w

Abstract

We studied the effects of stress exposure during the adolescent period of development (SAPD) on the parameters of inflammatory painful response and the level of depression-like behavior in prenatally stressed adult male rats. In addition, we analyzed the effects of selective serotonin (5-HT) reuptake inhibitor fluoxetine and 5-HT
receptor agonist buspirone injected chronically to pregnant mothers for correction of behavioral disturbances caused by prenatal stress in their adult male progeny. In the formalin test, SAPD decreased integrated at the supraspinal level pain-like response that was increased by prenatal stress; under these conditions, buspirone and fluoxetine were ineffective in contrast to their antinociceptive action on spinally integrated pain-like response increased by SAPD. In the forced swimming test, SAPD had no effect on the level of depression-like behavior in prenatally stressed males; no differences in plasma corticosterone level were found in these animals.


A Serotonin "Cocktail"

Joaquim C Nunes, José L Botas
PMID: 32628370   DOI: 10.4088/PCC.19l02532

Abstract




Serotonergic treatment normalizes midbrain dopaminergic neuron increase after periaqueductal gray stimulation

Shawn Zheng Kai Tan, Yasin Temel, Ariel Yovela Chan, Andrea Tsz Ching Mok, Jose Angelo Udal Perucho, Arjan Blokland, Luca Aquili, Wei Ling Lim, Lee Wei Lim
PMID: 32594260   DOI: 10.1007/s00429-020-02102-w

Abstract

Electrical stimulation of the dorsolateral periaqueductal gray (dlPAG) in rats has been shown to elicit panic-like behaviour and can be a useful as an unconditioned stimulus for modelling anticipatory fear and agoraphobia in a contextual fear conditioning paradigm. In this study, we further analysed our previous data on the effects of escitalopram (a selective serotonin reuptake inhibitor, SSRI) and buspirone (a 5-HT1A receptor partial agonist) on dlPAG-induced anticipatory fear behaviour in a rat model using freezing as a measure. We then attempted to unravel some of the interactions with dopamine signalling using tyrosine hydroxylase (TH) immunohistochemistry to probe the effects on dopaminergic neurons. We showed that acute treatment of escitalopram, but not buspirone, was effective in reducing anticipatory freezing behaviour, while chronic administrations of both drugs were effective. We found that the dlPAG stimulation induced increase number of dopaminergic neurons in the ventral tegmental area (VTA) which was reversed in both chronic buspirone and escitalopram groups. We further found a strong positive correlation between the number of dopaminergic neurons and freezing in the VTA and showed positive correlations between dopaminergic neurons in the VTA and substantia nigra pars compacta (SNpc) in escitalopram and buspirone groups, respectively. Overall, we showed that chronic treatment with an SSRI and a 5-HT1A agonist reduced anticipatory freezing behaviour which seems to be associated, through correlative studies, with a reversal of dlPAG stimulation induced increase in number of dopaminergic neurons in the VTA and/or SNpc.


The effect of apatinib on pharmacokinetic profile of buspirone both in vivo and in vitro

Xiao-Dan Zhang, Ying-Hui Li, Dao-Xing Chen, Wei-Wei You, Xiao-Xia Hu, Bing-Bing Chen, Guo-Xin Hu, Jian-Chang Qian
PMID: 32608074   DOI: 10.1111/jphp.13320

Abstract

In this study, we aimed to investigate the potential interaction of apatinib and buspirone and underlying mechanism.
UPLC-MS/MS assay was applied to determine the concentrations of buspirone and its main metabolites (1-PP and 6-OH buspirone) after incubated with liver microsomes. Moreover, the connection of in vitro and in vivo was further determined. Sprague Dawley rats were randomly divided into two groups: group A (20 mg/kg buspirone) and group B (buspirone vs 40 mg/kg apatinib). Tail vein blood was collected and subjected to the UPLC-MS/MS detection.
Apatinib inhibited the generations of 1-PP and 6-OH buspirone dose-dependently with IC
of 1.76 and 2.23 μm in RLMs, and 1.51 and 1.48 μm in HLMs, respectively. There was a mixed mechanism underlying such an inhibition effect. In rat, AUC
, AUC
, T
and C
of buspirone and 6-OH buspirone increased significantly while co-administering with apatinib, but V
and CL
decreased obviously while comparing group A with group B .
Apatinib suppresses the CYP450 based metabolism of buspirone in a mixed mechanism and boosted the blood exposure of prototype drug and 6-OH buspirone dramatically. Therefore, extra caution should be taken when combining apatinib with buspirone in clinic.


Central apneas, chemoreflex sensitivity, and buspirone in spinal cord injury: a word of caution

Chiara Borrelli, Michele Emdin, Claudio Passino, Alberto Giannoni
PMID: 33724880   DOI: 10.1152/japplphysiol.00940.2020

Abstract




Buspirone decreases susceptibility to hypocapnic central sleep apnea in chronic SCI patients

Scott Maresh, Joel Prowting, Sarah Vaughan, Elizabeth Kruppe, Bander Alsabri, Hossein Yarandi, M Safwan Badr, Abdulghani Sankari
PMID: 32816639   DOI: 10.1152/japplphysiol.00435.2020

Abstract

Spinal cord injury (SCI) is a risk factor for central sleep apnea (CSA). Previous studies in animal models with SCI have demonstrated a promising recovery in respiratory and phrenic nerve activity post-injury induced by the systemic and local administration of serotonin receptor agonists such as Buspirone and Trazodone. Human trials must be performed to determine whether individuals with SCI respond similarly. We hypothesized that Buspirone and Trazodone would decrease the propensity to hypocapnic CSA during sleep. We studied eight males with chronic SCI and sleep-disordered breathing (SDB) [age: 48.8 ± 14.2 yr; apnea-hypopnea index (AHI): 44.9 ± 23.1] in a single-blind crossover design. For 13 days, participants were randomly assigned either Buspirone (7.5-15 mg twice daily), Trazodone (100 mg), or a placebo followed by a 14-day washout period before crossing over to the other interventions. Study nights included polysomnography and induction of CSA using a noninvasive ventilation protocol. We assessed indexes of SDB, CO
reserve, apneic threshold (AT), controller gain (CG), plant gain (PG), and ventilatory parameters. CO
reserve was significantly widened on Buspirone (-3.6 ± 0.9 mmHg) compared with both Trazodone (-2.5 ± 1.0 mmHg,
= 0.009) and placebo (-1.8 ± 1.5 mmHg,
< 0.001) but not on Trazodone vs. placebo (
= 0.061). CG was significantly decreased on Buspirone compared with placebo (1.8 ± 0.4 vs. 4.0 ± 2.0 L/(mmHg·min),
= 0.025) but not on Trazodone compared with placebo (2.5 ± 1.1 vs. 4.0 ± 2.0 L/(mmHg·min);
= 0.065). There were no significant differences for PG, AT, or any SDB indexes (AHI, obstructive apnea index, central apnea index, oxygen desaturation index). The administration of Buspirone decreased the susceptibility to induced hypocapnic central apnea by reducing chemosensitivity and increasing CO
reserve in chronic SCI patients.
This research study is novel as it is the first study in a humans that we are aware of that demonstrates the ability of Buspirone to increase CO
reserve and hence decrease susceptibility to hypocapnic central apnea in patients with spinal cord injury.


6-Hydroxydopamine lesion and levodopa treatment modify the effect of buspirone in the substantia nigra pars reticulata

Sergio Vegas-Suárez, Clarissa Anna Pisanò, Catalina Requejo, Harkaitz Bengoetxea, Jose Vicente Lafuente, Michele Morari, Cristina Miguelez, Luisa Ugedo
PMID: 32464686   DOI: 10.1111/bph.15145

Abstract

l-DOPA-induced dyskinesia (LID) is considered a major complication in the treatment of Parkinson's disease (PD). Buspirone (5-HT
partial agonist) have shown promising results in the treatment of PD and LID, however no 5-HT-based treatment has been approved in PD. The present study was aimed to investigate how the substantia nigra pars reticulata (SNr) is affected by buspirone and whether it is a good target to study 5-HT antidyskinetic treatments.
Buspirone was studied using in vivo single-unit, electrocorticogram, local field potential recordings along with microdialysis and immunohistochemistry in naïve/sham, 6-hydroxydopamine (6-OHDA)-lesioned or 6-OHDA-lesioned and l-DOPA-treated (6-OHDA/l-DOPA) rats.
Local buspirone inhibited SNr neuron activity in all groups. However, systemic buspirone reduced burst activity in 6-OHDA-lesioned rats (with or without l-DOPA treatment), whereas 8-OH-DPAT, a full 5-HT
agonist induced larger inhibitory effects in sham animals. Neither buspirone nor 8-OH-DPAT markedly modified the low-frequency oscillatory activity in the SNr or synchronization within the SNr with the cortex. In addition, local perfusion of buspirone increased GABA and glutamate release in the SNr of naïve and 6-OHDA-lesioned rats but no effect in 6-OHDA/l-DOPA rats. In the 6-OHDA/l-DOPA group, increased 5-HT transporter and decreased 5-HT
receptor expression was found.
The effects of buspirone in SNr are influenced by dopamine loss and l-DOPA treatment. The present results suggest that the regulation of burst activity of the SNr induced by DA loss may be a good target to test new drugs for the treatment of PD and LID.


Explore Compound Types